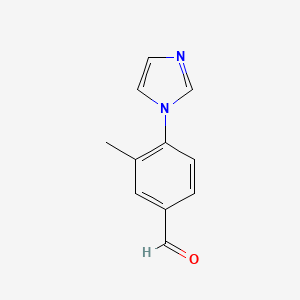

4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-imidazol-1-yl-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-6-10(7-14)2-3-11(9)13-5-4-12-8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCAGVCPNNZKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249801-25-9 | |

| Record name | 4-(1H-imidazol-1-yl)-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 4 1h Imidazol 1 Yl 3 Methylbenzaldehyde and Its Congeners

Precursor Synthesis and Functional Group Introduction

The initial phase in the synthesis of the target molecule focuses on the preparation of the two key building blocks: a functionalized benzaldehyde (B42025) and the imidazole (B134444) ring system.

3-Methylbenzaldehyde, also known as m-tolualdehyde, is a crucial precursor. foodb.cahmdb.ca Its synthesis can be achieved through various established organic chemistry reactions. One common method involves the oxidation of 3-methylbenzyl alcohol. Another approach is the reduction of 3-methylbenzoyl chloride. For the synthesis of the specific intermediate required for 4-(1H-imidazol-1-yl)-3-methylbenzaldehyde, a halogenated derivative such as 4-fluoro-3-methylbenzaldehyde (B1349321) or 4-chloro-3-methylbenzaldehyde (B52831) is often employed. The synthesis of 4-hydroxy-3-methylbenzaldehyde (B106927) from ortho-cresol via the Reimer-Tiemann reaction has also been reported. researchgate.net

Table 1: Synthesis Methods for 3-Methylbenzaldehyde Derivatives

| Starting Material | Reagents | Product |

|---|---|---|

| 3-Methylbenzyl alcohol | Oxidizing agent (e.g., PCC, PDC) | 3-Methylbenzaldehyde |

| 3-Methylbenzoyl chloride | Reducing agent (e.g., LiAlH(OtBu)3) | 3-Methylbenzaldehyde |

| o-Cresol | Chloroform, NaOH (Reimer-Tiemann) | 4-Hydroxy-3-methylbenzaldehyde researchgate.net |

The imidazole ring is a fundamental component of the target molecule. Its synthesis can be accomplished through several classic methods, including the Debus-Radziszewski synthesis, which is a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org This method is versatile and can be used to produce a variety of substituted imidazoles. wikipedia.org For the purpose of N-arylation, the unsubstituted imidazole is typically used. N-alkylation of imidazoles can also be achieved to produce precursors for further reactions. nih.gov

Formation of the Imidazole-Benzaldehyde Linkage

The crucial step in the synthesis is the formation of the C-N bond between the imidazole ring and the benzaldehyde derivative. Several modern synthetic methodologies have been developed to achieve this transformation efficiently.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, is a powerful tool for forming the bond between the imidazole nitrogen and the aryl ring of the benzaldehyde. acs.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide (e.g., 4-fluoro-3-methylbenzaldehyde or 4-bromo-3-methylbenzaldehyde) with imidazole in the presence of a copper catalyst, a ligand, and a base. organic-chemistry.orgacs.org Various copper sources such as CuI, CuBr, and Cu2O can be employed, and the choice of ligand is critical for the reaction's success. acs.orgorganic-chemistry.orgacs.org The use of ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been shown to be effective for the N-arylation of imidazoles with aryl iodides and bromides under mild conditions. organic-chemistry.orgacs.org

Table 2: Examples of Copper-Catalyzed N-Arylation of Imidazole

| Aryl Halide | Copper Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Aryl Iodide/Bromide | CuI | 4,7-Dimethoxy-1,10-phenanthroline | K2CO3 | DMF | N-Arylimidazole organic-chemistry.orgacs.org |

| Aryl Bromide/Iodide | CuBr | Pyridin-2-yl β-ketones | Cs2CO3 | DMSO | N-Arylimidazole organic-chemistry.org |

| Aryl Halide | Cu2O | Salicylaldehyde-derived ligands | K2CO3 | MeCN | N-Arylimidazole acs.org |

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted imidazoles in a single step. researchgate.netnih.govrsc.org The Debus-Radziszewski synthesis is a prime example of an MCR for imidazole formation. wikipedia.org By carefully selecting the starting materials, it is possible to construct complex imidazole derivatives. acs.org For instance, a four-component reaction involving a 1,2-diketone, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297) can lead to 1,2,4,5-tetrasubstituted imidazoles. rsc.orgnih.gov While not a direct route to this compound, MCRs are invaluable for creating a library of related imidazole compounds. researchgate.net

In line with the principles of green chemistry, there is a growing interest in developing solvent-free and environmentally friendly methods for synthesis. taylorfrancis.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reactions and often allows for solvent-free conditions. researchgate.netias.ac.in The synthesis of tetrasubstituted imidazoles has been reported under solvent-free conditions using microwave irradiation. researchgate.netresearchgate.net Additionally, the use of recyclable catalysts, such as zeolites, has been explored for the synthesis of imidazoles in an environmentally benign manner. nih.gov The use of water as a solvent in some coupling reactions also contributes to a greener synthetic process. acs.orgbiomedres.us

Optimization of Reaction Parameters and Yield Enhancement

The successful synthesis of imidazole-containing benzaldehydes is highly dependent on the careful optimization of several key reaction parameters. The interplay between solvents, temperature, and catalytic systems directly influences reaction kinetics, product yield, and the impurity profile.

Influence of Solvents, Temperature, and Catalysts

The selection of an appropriate solvent is critical in the synthesis of N-arylimidazoles. Polar solvents are often preferred as they can stabilize ionic intermediates formed during the reaction. researchgate.net For instance, in reactions involving the formation of imidazole rings from aldehydes, solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), methanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to produce good yields. researchgate.netniscpr.res.in The choice of solvent can significantly impact reaction outcomes, as demonstrated in various studies on related heterocyclic syntheses.

Temperature is another crucial factor that must be optimized. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. nih.gov The optimal temperature is often determined empirically for each specific reaction. For example, in the synthesis of pyrimido[4,5-b]quinolines from aldehydes, a study showed that the best results were achieved at 90 °C under solvent-free conditions, with lower or higher temperatures resulting in reduced yields. researchgate.net Finding the right thermal balance is key to maximizing the yield of the desired product.

Catalysts play a pivotal role in facilitating the synthesis of imidazole derivatives. Both acidic and basic catalysts have been employed. researchgate.net Heterogeneous catalysts, such as iron(III) chloride supported on silica (B1680970) gel (FeCl₃/SiO₂), are gaining attention due to their high efficiency, reusability, and environmentally benign nature. nih.gov In one study, using FeCl₃/SiO₂ as a catalyst at 100 °C under solvent-free conditions resulted in a 93% yield of 2,4,5-triphenyl imidazole. nih.gov The selection of the catalyst is tailored to the specific reaction mechanism to ensure high conversion and selectivity.

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(trifluoromethyl)benzaldehyde + (NH₄)₂CO₃ | None | 2-MeTHF | 40 | Good | researchgate.net |

| Benzil + Benzaldehyde Acetal + NH₄OAc | FeCl₃/SiO₂ | Solvent-free | 100 | 93 | nih.gov |

| 4-(4-chlorobenzyloxy)benzaldehyde + Dimedone + 6-Amino-1,3-dimethyluracil | DABCO (25 mol%) | Solvent-free | 90 | Best Result | researchgate.net |

| 4-(4-chlorobenzyloxy)benzaldehyde + Dimedone + 6-Amino-1,3-dimethyluracil | None | Ethanol | Reflux | Lower Yield | researchgate.net |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. scielo.org.za This technique utilizes microwave irradiation to heat the reaction mixture, leading to a rapid and uniform temperature increase. The primary benefits include drastically reduced reaction times, often from hours to minutes, and improved product yields. heteroletters.org

The application of microwave energy can promote cleaner reactions by minimizing the formation of side products. heteroletters.org This efficiency is particularly valuable in multicomponent reactions for synthesizing complex heterocyclic scaffolds. For example, a one-pot, microwave-promoted synthesis of novel imidazole derivatives was developed using p-toluenesulfonic acid as a catalyst in ethanol. nih.gov This method proved to be highly efficient and applicable to a variety of starting materials. In another study, the synthesis of imidazole-4-carboxylates was achieved through a microwave-assisted 1,5-electrocyclization, demonstrating the versatility of this technique. nih.gov The comparison between microwave-assisted methods and conventional heating consistently shows that microwave irradiation provides better yields in significantly shorter times. scielo.org.za

| Product Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Tri/tetrasubstituted Imidazoles | Microwave (200W, 100°C) | 60-80 min | High | nih.gov |

| Conventional (Reflux) | 36 h | 30 | nih.gov | |

| 1,2,4-Triazol-3-one derivatives | Microwave (300W, 130°C) | 20 min | Better Yields | scielo.org.za |

| Conventional (Reflux) | 4 h | Lower Yields | scielo.org.za |

Isolation and Purification Methodologies (e.g., Column Chromatography)

Following the completion of the synthesis, the isolation and purification of the target compound are essential to remove unreacted starting materials, catalysts, and byproducts. Column chromatography is the most widely used technique for the purification of imidazole derivatives. mdpi.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel.

The choice of the mobile phase (eluent) is crucial for achieving effective separation. A gradient of solvents with increasing polarity is often employed. For instance, the purification of an imidazole-containing chalcone (B49325) was successfully achieved using a 3–5% methanol/dichloromethane gradient on a silica gel column. mdpi.com Other common solvent systems for purifying related compounds include methylene (B1212753) chloride/methanol and ethyl acetate/hexane. prepchem.comresearchgate.net The fractions collected from the column are typically monitored by thin-layer chromatography (TLC) to identify those containing the pure product. In some cases, recrystallization from an appropriate solvent mixture, such as ether/hexane, is performed after column chromatography to obtain the final product in high purity. researchgate.net

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic routes developed for this compound can be adapted to produce a wide range of structural analogues and derivatives. These modifications can include altering the substitution pattern on the benzaldehyde ring, replacing the imidazole moiety with other heterocycles, or chemically transforming the aldehyde functional group.

For example, a direct analogue, 4-(1H-imidazol-1-yl)benzaldehyde, which lacks the 3-methyl group, can be synthesized through similar N-arylation strategies. researchgate.net Isomeric analogues, such as 3-(1H-imidazol-1-yl)benzaldehyde, have also been prepared, demonstrating the versatility of the synthetic methods. prepchem.com The synthesis of this isomer was achieved by reacting 3-bromobenzaldehyde (B42254) with imidazole using a copper powder catalyst. prepchem.com

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group vibrates at a characteristic frequency, allowing for its identification.

For 4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde, the FT-IR spectrum would be expected to show several key absorption bands. The most prominent would be the strong carbonyl (C=O) stretching vibration from the aldehyde group, typically appearing in the range of 1690-1715 cm⁻¹. The presence of the aromatic rings (benzene and imidazole) would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methyl group (-CH₃) would exhibit characteristic C-H stretching and bending vibrations. The imidazole (B134444) ring would also show specific C=N and C-N stretching frequencies.

Hypothetical FT-IR Data for Functional Group Identification

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Benzene (B151609) and Imidazole Rings |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Methyl Group (-CH₃) |

| C-H Stretch (Aldehyde) | 2850 - 2750 | Aldehyde (-CHO) |

| C=O Stretch | 1715 - 1690 | Aldehyde Carbonyl |

| C=C and C=N Stretch | 1600 - 1450 | Aromatic/Imidazole Rings |

| C-H Bend | 1475 - 1365 | Methyl Group (-CH₃) |

| C-N Stretch | 1350 - 1250 | Imidazole Ring |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. For this compound, the FT-Raman spectrum would be particularly useful for analyzing the vibrations of the aromatic carbon skeleton and the C=C bonds, which often produce strong Raman signals. The symmetric vibrations of the benzene ring and the imidazole ring would be clearly visible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons.

In a hypothetical ¹H NMR spectrum of this compound, the aldehydic proton (-CHO) would appear as a distinct singlet at a very downfield chemical shift, typically between 9.5 and 10.5 ppm. The protons on the imidazole ring would appear as three distinct signals in the aromatic region (7.0-8.5 ppm). The protons on the substituted benzene ring would also appear in the aromatic region, with their specific shifts and splitting patterns determined by their positions relative to the aldehyde, methyl, and imidazole substituents. The methyl group protons (-CH₃) would appear as a singlet in the upfield region, likely around 2.2-2.5 ppm.

Hypothetical ¹H NMR Data

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |

| Imidazole Ring Protons | 7.0 - 8.5 | Singlets (s) or Doublets (d) | 3H |

| Benzene Ring Protons | 7.2 - 8.0 | Doublets (d), Triplets (t), Multiplets (m) | 3H |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, expected above 190 ppm. The aromatic carbons of both the benzene and imidazole rings would resonate in the 110-150 ppm range. The carbon of the methyl group would appear at a much higher field, typically between 15 and 25 ppm.

Hypothetical ¹³C NMR Data

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | > 190 |

| Aromatic/Imidazole (C-N, C=C) | 110 - 150 |

| Methyl (-CH₃) | 15 - 25 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₁H₁₀N₂O), the theoretical monoisotopic mass is 186.07931 Da. uni.lu An experimental HRMS analysis would be expected to yield a mass value very close to this theoretical prediction, typically within a few parts per million (ppm), confirming the molecular formula.

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 187.08660 |

| [M+Na]⁺ | 209.06854 |

| [M-H]⁻ | 185.07204 |

| [M+NH₄]⁺ | 204.11314 |

| [M+K]⁺ | 225.04248 |

Analysis of Fragmentation Pathways for Structural Insights

Upon ionization, the molecular ion [C₁₁H₁₀N₂O]⁺ would likely be observed. Key fragmentation steps could involve:

Loss of a hydrogen atom: leading to a stable [M-H]⁺ ion (m/z 185).

Loss of the formyl radical (-CHO): resulting in an ion at m/z 157.

Cleavage of the imidazole ring: producing characteristic imidazole-related fragment ions.

Fission of the bond between the phenyl and imidazole rings: generating ions corresponding to the substituted phenyl and imidazole moieties.

A detailed analysis of these fragmentation pathways can confirm the connectivity of the different structural components of the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. wikipedia.org For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. researchgate.netlibretexts.org

The conjugated system, encompassing the benzaldehyde (B42025) and imidazole rings, will give rise to intense π → π* transitions. libretexts.org The non-bonding electrons on the nitrogen and oxygen atoms can undergo lower energy n → π* transitions. researchgate.net The presence of the methyl group and the imidazole substituent on the benzaldehyde ring is expected to influence the wavelength of maximum absorption (λ_max) compared to unsubstituted benzaldehyde. Specifically, imidazole itself has a characteristic absorption peak around 209 nm. mdpi.com The extended conjugation in the target molecule would likely shift the absorption to longer wavelengths.

| Transition Type | Involved Orbitals | Expected Wavelength Region |

|---|---|---|

| π → π | π bonding to π antibonding | UV region (likely > 250 nm) |

| n → π | non-bonding to π antibonding | Longer wavelength UV or visible region |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1894 (2) |

| b (Å) | 19.5577 (4) |

| c (Å) | 8.2201 (2) |

| β (°) | 104.919 (2) |

Analysis of Intermolecular Interactions and Supramolecular Architectures (Hirshfeld Surface Analysis, 2D Fingerprint Plots)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov This analysis maps the close contacts between neighboring molecules, providing insights into the forces that govern the crystal packing. nih.gov For this compound, Hirshfeld analysis would likely reveal the presence of various non-covalent interactions, such as C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. rsc.org

Quantum Chemical and Computational Modeling Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. tandfonline.com Methods like B3LYP are frequently employed to calculate molecular properties, offering a balance between accuracy and computational cost. tandfonline.comirjweb.com Such calculations would be foundational for analyzing 4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this analysis would yield key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles.

A crucial aspect of the conformational analysis for this molecule would be determining the dihedral angle between the planes of the benzaldehyde (B42025) ring and the imidazole (B134444) ring. This angle dictates the degree of planarity and conjugation between the two ring systems, which in turn influences the molecule's electronic properties. In a study on a related compound, 3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde, the dihedral angle between the benzene (B151609) and imidazole rings was found to be 3.69°. nih.gov A similar analysis for this compound would reveal its preferred spatial orientation.

Table 1: Illustrative Data from Geometry Optimization This table is a template showing the type of data that would be generated from a DFT geometry optimization of this compound. The values are not actual calculated data.

| Parameter | Atom(s) Involved | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C(aldehyde)-H | e.g., ~1.10 Å |

| Bond Length | C(ring)-N(imidazole) | e.g., ~1.40 Å |

| Bond Angle | C-C(aldehyde)-O | e.g., ~124° |

Electronic Structure Analysis

Following geometry optimization, a detailed analysis of the molecule's electronic structure provides insights into its reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Orbital Distribution)

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability. irjweb.com Conversely, a large energy gap indicates high stability and lower chemical reactivity. irjweb.com For a related imidazole derivative, the calculated HOMO-LUMO gap was 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com

Analysis of the orbital distribution would show where the electron density for the HOMO and LUMO is located on the this compound molecule. Typically, the distribution of these orbitals highlights the regions most likely to be involved in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Data This table is a template showing the type of data that would be generated from an FMO analysis. The values are not actual calculated data.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | e.g., -6.5 eV |

| LUMO Energy | e.g., -1.8 eV |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. tandfonline.com It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atom of the aldehyde group and the nitrogen atom of the imidazole ring not bonded to the benzene ring, identifying them as nucleophilic centers. Positive potential would likely be found around the hydrogen atoms, particularly the aldehyde hydrogen. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

A key aspect of NBO analysis is identifying significant hyperconjugative interactions, which contribute to molecular stability. For this compound, this analysis would reveal charge transfer from lone pairs on the nitrogen and oxygen atoms to antibonding orbitals within the ring systems, providing quantitative data on the delocalization of electrons across the molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Electron Density Distribution

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to visualize regions of high electron localization, which correspond to chemical concepts like covalent bonds, lone pairs, and atomic cores. These topological analyses of electron density provide a clear and intuitive picture of chemical bonding without relying on wave function orbitals. For the target molecule, ELF and LOL maps would distinctly show the localized electron pairs in the C-C, C-H, C=O, C-N, and N-H bonds, as well as the lone pairs on the nitrogen and oxygen atoms.

Global and Local Reactivity Descriptors (Chemical Hardness, Softness, Fukui Functions, Dual Descriptors)

Global and local reactivity descriptors are fundamental concepts in conceptual DFT that help in predicting the reactivity and stability of a molecule. These descriptors are derived from the changes in electron density.

Global Reactivity Descriptors: These parameters describe the molecule as a whole. Key descriptors include:

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap implies high hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness, softness indicates how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These values are typically calculated using the energies of the frontier molecular orbitals (HOMO and LUMO). For similar aromatic aldehydes and imidazole derivatives, DFT calculations have been employed to determine these parameters and rank their reactivity nih.govbiointerfaceresearch.com.

Local Reactivity Descriptors: These descriptors identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Fukui Functions (f(r)): This function indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps in identifying which atoms are most susceptible to attack.

Dual Descriptors (Δf(r)): Derived from the difference between nucleophilic and electrophilic Fukui functions, the dual descriptor provides a clearer picture of nucleophilic and electrophilic sites. A positive value indicates a site is favorable for nucleophilic attack, while a negative value suggests favorability for electrophilic attack.

While specific Fukui and dual descriptor analyses for this compound are not published, studies on other imidazole derivatives utilize these tools to predict sites of reaction, which is crucial in fields like drug design mdpi.comniscpr.res.in.

Table 1: Representative Global Reactivity Descriptors for a Generic Imidazole Derivative (Illustrative Data)

| Descriptor | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | -7.144 |

| LUMO Energy | ELUMO | -2.526 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.618 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.309 |

| Chemical Softness (S) | 1 / η | 0.433 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.835 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.835 |

| Electrophilicity Index (ω) | μ² / (2η) | 5.060 |

Note: Data presented is illustrative, based on values reported for a substituted triazole derivative, and does not represent actual calculated values for this compound. nih.gov

Computational Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO, Vibrational Frequencies)

Computational methods are routinely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts using DFT asrjetsjournal.orgresearchgate.net. By optimizing the molecular geometry and then performing GIAO calculations, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted shifts are often correlated with experimental data to confirm the molecular structure. The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects researchgate.net.

Vibrational Frequencies: Theoretical vibrational (Infrared and Raman) spectra are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. DFT calculations can predict the frequencies and intensities of the vibrational modes of a molecule mdpi.comchimia.chresearchgate.net. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion mdpi.com.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large dipole moments, extensive π-conjugated systems, and electron-donating and accepting groups can exhibit significant Non-Linear Optical (NLO) properties. These materials are of interest for applications in telecommunications and optical computing.

Computational chemistry can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) nih.govresearchgate.net. A high value of the first-order hyperpolarizability is indicative of a strong NLO response. DFT calculations are a standard tool for screening molecules for potential NLO activity nih.govnih.gov. For many organic molecules, the calculated hyperpolarizability is often compared to that of a standard NLO material like urea to gauge its potential. The presence of the imidazole ring (electron donor) and the benzaldehyde group (electron acceptor) in this compound suggests that it may possess NLO properties, though specific computational verification is absent in the literature.

Table 2: Calculated NLO Properties for a Generic NLO-active Molecule (Illustrative Data)

| Property | Component | Value |

| Dipole Moment (μ) | μtotal | 4.66 Debye |

| Polarizability (α) | αtotal | 4.195 x 10-23 esu |

| First Hyperpolarizability (β) | βtotal | 6.317 x 10-30 esu |

Note: Data is illustrative, based on values for 4-hydroxybenzaldehyde and a substituted triazole, and does not represent actual calculated values for this compound. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

While quantum mechanics calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their dynamics, conformational changes, and interactions with their environment.

Intermolecular Interactions with Solvent and Substrates

MD simulations are particularly powerful for analyzing non-covalent interactions between a solute and solvent molecules. By analyzing the trajectory, one can determine the radial distribution functions for solvent molecules around specific atoms of the solute, identifying key solvation shells and interactions like hydrogen bonding ajchem-a.com. This is crucial for understanding solubility and how the solvent environment might influence the molecule's reactivity and conformation.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

QTAIM and RDG are advanced computational techniques used to analyze the electron density of a molecule to characterize chemical bonds and weak non-covalent interactions.

QTAIM: This theory, developed by Richard Bader, partitions the molecular electron density into atomic basins. By analyzing the properties of the electron density at bond critical points (BCPs)—points of minimum density between two atoms—the nature of the interaction can be classified as either a shared interaction (covalent bond) or a closed-shell interaction (like ionic bonds, hydrogen bonds, or van der Waals forces) researchgate.net.

RDG Analysis: The Reduced Density Gradient is a function of the electron density and its gradient. Plotting the RDG against the electron density allows for the visualization of non-covalent interactions researchgate.netresearchgate.net. These interactions appear as broad surfaces in real space, with the color of the surface indicating the strength and type of interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, van der Waals interactions.

Red: Strong, repulsive interactions (e.g., steric clashes).

While no QTAIM or RDG studies have been published for this compound, these methods are frequently applied to other imidazole-containing systems to understand crystal packing forces and intermolecular hydrogen bonding .

Characterization of Intramolecular Bonding (e.g., Hydrogen Bonds)

Intramolecular interactions are crucial in determining the conformation and stability of a molecule. In this compound, the key intramolecular features involve the spatial relationship between the benzaldehyde and imidazole rings.

Computational studies on analogous 1-phenyl-1H-imidazole derivatives reveal a non-coplanar arrangement between the phenyl and imidazole rings. For instance, in 4-(1H-imidazol-1-yl)benzaldehyde, the angle between the mean planes of the imidazole and arene rings is reported to be 24.58 (7)°. This dihedral angle is a result of the steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogens of the imidazole ring, balanced with the electronic effects of conjugation. The introduction of a methyl group at the 3-position in this compound is expected to further influence this angle due to increased steric demand, potentially leading to a greater twist between the two ring systems.

While classical intramolecular hydrogen bonds are not anticipated within the stable conformer of a single molecule of this compound, the molecule possesses both hydrogen bond donors (C-H groups on the rings) and acceptors (the nitrogen atom of the imidazole ring and the oxygen atom of the aldehyde group). Quantum chemical calculations can quantify the strengths of these potential interaction sites. The molecular electrostatic potential (MEP) mapping, a common computational technique, can visualize the electron-rich and electron-deficient regions of the molecule, thereby predicting the sites most likely to engage in intermolecular bonding.

Elucidation of Weak Intermolecular Interactions within Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is directed by a network of weak intermolecular interactions. Crystallographic studies of 4-(1H-imidazol-1-yl)benzaldehyde have identified several key interactions that are also expected to be significant in the crystal packing of its 3-methyl derivative. acs.org

These interactions primarily consist of weak C-H···N and C-H···O hydrogen bonds. Specifically, in the crystal structure of 4-(1H-imidazol-1-yl)benzaldehyde, the imidazole C-H groups are observed to interact with the nitrogen atom of a neighboring imidazole ring and the oxygen atom of a neighboring benzaldehyde group. acs.org These interactions link the molecules into a cohesive three-dimensional network.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···N Hydrogen Bond | Imidazole C-H | Imidazole N | 3.30 |

| C-H···O Hydrogen Bond | Imidazole C-H | Benzaldehyde O | - |

| π-π Stacking | Arene Ring | Arene Ring | 3.77 (centroid-centroid) |

Chemical Reactivity and Mechanistic Pathways of 4 1h Imidazol 1 Yl 3 Methylbenzaldehyde

Reaction Mechanisms Involving the Aldehyde Functionality (e.g., Condensation, Addition Reactions)

The aldehyde group is a key site of reactivity in 4-(1H-imidazol-1-yl)-3-methylbenzaldehyde, readily undergoing both condensation and addition reactions.

One of the most prominent reactions of aromatic aldehydes is the Claisen-Schmidt condensation , which is utilized in the synthesis of chalcones. mdpi.commdpi.com In this base-catalyzed reaction, an aldehyde reacts with a ketone or another suitable carbonyl compound. For instance, the condensation of a related compound, 4-(1H-imidazol-1-yl)benzaldehyde, with various acetophenones demonstrates the susceptibility of the aldehyde group to this type of transformation. mdpi.commdpi.com The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, or chalcone (B49325).

The aldehyde functionality is also susceptible to a variety of nucleophilic addition reactions . The carbon atom of the carbonyl group is electrophilic and is thus a target for nucleophiles. This can include the addition of organometallic reagents, cyanide, or amines. For example, the reaction with primary amines can lead to the formation of imines (Schiff bases), which involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The general mechanism for nucleophilic addition to the aldehyde group can be summarized in the following steps:

Nucleophilic attack on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Protonation of the oxygen atom to yield an alcohol or subsequent elimination of water to form a double bond.

A variety of nucleophiles can participate in these reactions, leading to a diverse array of products. The table below summarizes some potential addition reactions.

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |

| Alkyl/Aryl (R⁻) | Grignard reagent (RMgX) | Secondary alcohol |

| Cyanide (CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |

| Amine (RNH₂) | Primary amine | Imine (Schiff base) |

Reactivity Profile of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring in this compound contains two nitrogen atoms with distinct electronic properties, rendering the ring amphoteric, meaning it can act as both an acid and a base. nih.gov

The nitrogen at position 3 (the "pyrrolic" nitrogen) possesses a lone pair of electrons that is part of the aromatic π-system. This delocalization makes it less basic and less available for protonation. Conversely, the nitrogen at position 1 (the "pyridinic" nitrogen), to which the methylphenyl group is attached, has a lone pair of electrons in an sp² hybrid orbital that is not involved in the aromatic sextet. This makes the N-1 nitrogen more basic and a more likely site for electrophilic attack. nih.gov

The different basicities of the two nitrogen atoms are reflected in their pKa values. The pKa for the protonated pyridinic nitrogen is approximately 7, while the pKa for the deprotonation of the pyrrolic nitrogen is around 14.9. nih.gov This dual reactivity allows the imidazole moiety to participate in a variety of chemical transformations.

The nucleophilicity of the imidazole nitrogen atoms can be exploited in multicomponent reactions. For instance, the imidazole nitrogen can intercept a nascent nitrilium ion, leading to the formation of imidazopyrazine derivatives. nih.gov

Electrophilic and Nucleophilic Sites within the Molecular Structure

The molecular architecture of this compound presents multiple sites for both electrophilic and nucleophilic attack. longdom.org

Electrophilic Sites:

Carbonyl Carbon: The carbon atom of the aldehyde group is highly electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophiles.

Aromatic Ring Carbons: While the benzene (B151609) ring is generally electron-rich, the positions ortho and para to the electron-withdrawing aldehyde group are rendered more electrophilic and susceptible to nucleophilic aromatic substitution under certain conditions.

Imidazole Ring Carbons: The carbon atoms within the imidazole ring can also act as electrophilic centers, particularly when the ring is protonated or quaternized.

Nucleophilic Sites:

Pyridinic Nitrogen (N-1): As discussed, the lone pair on this nitrogen is readily available, making it a strong nucleophilic center.

Aromatic Ring: The π-system of the benzene ring is nucleophilic and can undergo electrophilic aromatic substitution. The directing effects of the substituents (imidazole, methyl, and aldehyde groups) will determine the position of substitution.

Oxygen Atom of the Carbonyl Group: The lone pairs on the oxygen atom of the aldehyde group can act as a nucleophile, particularly in the presence of a strong acid.

The interplay of these sites allows for a rich and diverse chemistry, enabling the synthesis of a wide range of derivatives.

Investigating Substituent Effects on Reaction Pathways (e.g., Influence of the Methyl Group)

Substituents on the aromatic ring can significantly influence the reactivity of the entire molecule by altering its electronic properties. In this compound, the methyl group plays a crucial role.

The methyl group is an electron-donating group (EDG) through an inductive effect. beilstein-journals.org This has several consequences for the molecule's reactivity:

Effect on the Aldehyde Group: By donating electron density to the benzene ring, the methyl group can slightly reduce the electrophilicity of the carbonyl carbon. This can decrease the rate of nucleophilic addition reactions compared to an unsubstituted benzaldehyde (B42025).

Effect on Electrophilic Aromatic Substitution: The electron-donating nature of the methyl group activates the benzene ring towards electrophilic attack. It directs incoming electrophiles to the positions ortho and para to itself. However, the directing effects of the other substituents (the imidazole and aldehyde groups) must also be considered.

Influence on Acidity and Basicity: The methyl group's electron-donating effect can slightly increase the basicity of the imidazole nitrogen atoms by increasing the electron density on the ring.

A comparative study on related hydrazone compounds showed that an electron-donating methyl group, as opposed to an electron-withdrawing nitro group, can influence properties such as the strength of intramolecular hydrogen bonds. beilstein-journals.org This highlights the subtle yet significant role that substituents like the methyl group play in modulating the chemical and physical properties of the molecule.

Catalytic Role of the Imidazole Moiety in Organic Transformations

The imidazole moiety is not just a passive component of the molecule; it can actively participate in and catalyze organic reactions. nih.govias.ac.in This catalytic ability stems from its unique acid-base properties.

The imidazole ring can function as a bifunctional catalyst , acting as both a proton donor (via the protonated pyridinic nitrogen) and a proton acceptor (via the lone pair on the pyridinic nitrogen). nih.gov This allows it to facilitate reactions that require simultaneous acid and base catalysis.

In biological systems, the imidazole side chain of the amino acid histidine plays a crucial role in the active sites of many enzymes, where it acts as a general acid or base catalyst. nih.gov This principle can be extended to synthetic organic chemistry. The imidazole moiety within this compound could potentially catalyze reactions involving the aldehyde group or other functional groups in the same or different molecules.

For example, the imidazole can act as a nucleophilic catalyst. In the hydrolysis of esters, the pyridinic nitrogen can attack the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate can then be attacked by water, regenerating the imidazole and releasing the alcohol and carboxylic acid. rsc.org

Furthermore, imidazole has been employed as an organocatalyst in various transformations, including the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in Its moderate catalytic properties can lead to increased product yields by minimizing the formation of byproducts. ias.ac.in

Advanced Applications in Materials Science and Coordination Chemistry

Design and Synthesis of Coordination Compounds

The synthesis of coordination compounds, or metal complexes, relies on the interaction between a central metal ion and surrounding molecules known as ligands. The specific properties of the ligand dictate the structure and subsequent function of the resulting complex.

4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde possesses distinct features that define its behavior as a ligand. The primary coordination site is the sp²-hybridized nitrogen atom of the imidazole (B134444) ring, which acts as a pure sigma-donor wikipedia.org. This nitrogen atom readily donates its lone pair of electrons to a metal center, forming a stable coordinate bond. The basicity of the imidazole moiety is a key factor in its coordinating ability, being intermediate between that of pyridine (B92270) and ammonia (B1221849) wikipedia.org. The stability of the metal complexes formed is often directly related to the basicity of the imidazole-type ligand researchgate.net.

The imidazole nucleus is a versatile binder for a wide array of transition metals. Extensive research on imidazole and its derivatives confirms their ability to form stable complexes with numerous metal ions. Homoleptic octahedral complexes, where six imidazole ligands surround the metal, have been characterized for Fe(II), Co(II), Ni(II), and Zn(II) wikipedia.org. Square planar geometries are typical for Cu(II) complexes, while tetrahedral coordination is also common for Zn(II) wikipedia.orgnih.govmdpi.com.

Although specific studies on this compound are limited, its structural similarity to other N-arylated imidazoles allows for well-founded predictions. It is expected to form stable 1:1 or 1:2 metal-to-ligand complexes with divalent transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) researchgate.netuomustansiriyah.edu.iqresearchgate.netasianpubs.orgchemijournal.com. Coordination with other metals like Fe(III), Ag(I), and Au(III) is also anticipated based on the known coordination chemistry of imidazole-based ligands wikipedia.orgrsc.org. The stoichiometry and resulting geometry of these complexes depend on the metal ion's coordination preference, the reaction conditions, and the presence of other coordinating counter-ions or solvent molecules.

| Metal Ion | Common Coordination Number | Typical Geometry | Reference |

|---|---|---|---|

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | wikipedia.orgmdpi.comresearchgate.net |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | wikipedia.orgresearchgate.netasianpubs.org |

| Ni(II) | 4, 6 | Square Planar, Octahedral | wikipedia.orgresearchgate.netnih.gov |

| Cu(II) | 4 | Square Planar | researchgate.netnih.gov |

| Mn(II) | 6 | Octahedral | researchgate.netchemijournal.com |

| Fe(III) | 6 | Octahedral | rsc.org |

The precise structure and bonding within metal complexes of this compound are elucidated using a combination of analytical techniques. Elemental analysis is fundamental for determining the metal-to-ligand stoichiometry researchgate.netresearchgate.net. Spectroscopic methods are crucial for understanding the coordination environment.

Infrared (IR) Spectroscopy: This technique confirms the coordination of the ligand by observing shifts in the vibrational frequencies of its functional groups. Upon complexation, the C=N stretching vibration of the imidazole ring is expected to shift, indicating the involvement of the nitrogen atom in bonding to the metal rsc.org.

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the complex, particularly for d-block metals like Co(II), Ni(II), and Cu(II), as the d-d electronic transitions are sensitive to the ligand field environment researchgate.netuomustansiriyah.edu.iq.

NMR Spectroscopy: For diamagnetic metal complexes, such as those with Zn(II), ¹H and ¹³C NMR spectroscopy can confirm the structure in solution. A downfield shift in the signals of the imidazole ring protons adjacent to the coordinating nitrogen is typically observed upon complexation mdpi.comnih.gov.

Magnetic Susceptibility: These measurements help determine the number of unpaired electrons in paramagnetic complexes (e.g., with Co(II), Ni(II), Cu(II)), which aids in assigning the correct geometry researchgate.netasianpubs.org.

Single-Crystal X-ray Diffraction: This is the most definitive method for structural characterization, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state nih.gov. For the related compound 4-(1H-imidazol-1-yl)benzaldehyde, the angle between the mean planes of the imidazole and arene rings was found to be 24.58 (7)° nih.gov. Similar analysis would provide detailed insight into the three-dimensional structure of complexes formed with the title compound.

Catalytic Applications

The functional groups within this compound—the imidazole ring and the aldehyde moiety—endow it with potential for various catalytic applications, either as an organocatalyst or as a component in larger catalytic frameworks.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. The imidazole ring is a versatile feature in organocatalysis due to its amphoteric nature, possessing both a basic (aza) nitrogen and a weakly acidic (amine) proton ias.ac.in. Imidazole and its derivatives can catalyze a range of reactions, including multicomponent reactions that often involve aldehydes ias.ac.inrsc.org.

One significant application is in reactions mimicking the activity of N-heterocyclic carbenes (NHCs). The imidazole ring can be a precursor to an NHC catalyst, which is highly effective in promoting reactions such as the benzoin (B196080) condensation of aldehydes chemrxiv.org. In this process, a base abstracts the proton from the C2 position of an imidazolium (B1220033) salt (formed from the imidazole), generating the highly reactive carbene. This carbene can then attack the carbonyl carbon of the benzaldehyde (B42025) group, initiating the catalytic cycle. The presence of both the imidazole and benzaldehyde functionalities within the same molecule suggests potential for intramolecular or self-catalyzed reactions under certain conditions. Studies have also shown that imidazole derivatives can act as cholinesterase-like organocatalysts, accelerating hydrolysis reactions researchgate.net.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands researchgate.net. Imidazole and its derivatives are exceptionally important ligands in this field, particularly for a subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs) rsc.orgnih.gov. In ZIFs, transition metals like Zn(II) or Co(II) are linked by imidazolate anions, creating frameworks with topologies similar to traditional aluminosilicate (B74896) zeolites researchgate.netnortheastern.edu.

This compound is an ideal candidate for a functional linker in the synthesis of MOFs and ZIFs.

Structural Role: The imidazole group serves as the coordinating unit that connects to the metal centers, while the substituted phenyl ring acts as a rigid spacer or "strut," defining the pore size and shape of the resulting framework.

Functionalization: The methyl and aldehyde groups are considered functionalizations of the linker. Such functional groups can have a profound impact on the properties of the ZIF, influencing its stability and energy landscape researchgate.netrsc.org. The aldehyde group, being chemically accessible within the pores of the framework, can serve several purposes. It can act as a site for post-synthetic modification, allowing for the covalent attachment of other functional molecules to the framework's interior tu-dortmund.de. Furthermore, the aldehyde group itself can function as a catalytic site or as a binding site for selective guest adsorption researchgate.net. The use of functionalized linkers is a key strategy for fine-tuning the chemical environment within MOFs and ZIFs for specific applications in gas storage, separation, and heterogeneous catalysis northeastern.edugoogle.comrsc.org.

Development of Functional Materials

The development of novel functional materials is critical for technological advancement. The unique structural features of this compound, which include an imidazole ring and a benzaldehyde group, suggest its potential as a versatile building block in the synthesis of such materials. However, a thorough review of the current scientific literature reveals that its potential in several key areas of materials science has not yet been explored in published research.

Electronic and Optical Materials Development

There is currently no available scientific literature or published research detailing the specific application of this compound in the development of electronic and optical materials. While imidazole derivatives are of interest in this field, research has not yet extended to this particular compound.

Table 1: Electronic and Optical Properties Research Summary for this compound

| Property Investigated | Research Findings |

|---|---|

| Electronic Properties | No data available |

| Optical Properties | No data available |

Polymer Modification and Cross-linking Applications

An extensive search of scientific databases and academic journals has yielded no specific studies on the use of this compound for polymer modification or as a cross-linking agent. The aldehyde functional group, in principle, could participate in reactions suitable for cross-linking; however, this has not been documented for this compound.

Table 2: Polymer Modification and Cross-linking Research Summary for this compound

| Application | Research Findings |

|---|---|

| Polymer Modification | No data available |

Design of Chemical Sensors and Detection Systems

The design of chemical sensors often utilizes molecules with specific binding sites and signaling capabilities. While the imidazole moiety can act as a binding site for metal ions and other analytes, there is no published research on the application of this compound in the design or development of chemical sensors or detection systems.

Table 3: Chemical Sensor and Detection System Research Summary for this compound

| Sensor Type | Analyte Detected | Research Findings |

|---|---|---|

| Electrochemical Sensor | Not Applicable | No data available |

Corrosion Inhibition Studies and Mechanisms

Imidazole and its derivatives are a well-known class of corrosion inhibitors. They can adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process. Despite this, no specific studies have been published that investigate the corrosion inhibition properties or mechanisms of this compound.

Table 4: Corrosion Inhibition Research Summary for this compound

| Metal/Alloy | Corrosive Medium | Inhibition Efficiency | Adsorption Mechanism |

|---|

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-(1H-Imidazol-1-yl)-3-methylbenzaldehyde, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, imidazole derivatives are often prepared using Vilsmeier-Haack formylation or Suzuki-Miyaura cross-coupling to introduce the benzaldehyde moiety . Purity optimization involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol. LCMS (liquid chromatography-mass spectrometry) is critical for verifying purity (>98%) and molecular weight confirmation, as demonstrated in similar imidazole-based syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and imidazole ring protons (δ ~7.2–8.5 ppm) .

- FT-IR : Identifies the carbonyl stretch (C=O) at ~1700 cm⁻¹ and imidazole C-N stretches at ~1600 cm⁻¹ .

- X-ray crystallography : Resolves molecular geometry, as seen in analogous imidazole structures (e.g., monoclinic P21/c space group, unit cell parameters: a = 7.97 Å, b = 16.43 Å) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The aldehyde group is prone to oxidation; thus, storage under inert gas (argon) at –20°C in amber vials is recommended. Stability studies should include periodic HPLC analysis to monitor degradation products, as oxidation may yield carboxylic acid derivatives .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) for this compound be resolved?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism in imidazole rings). Variable-temperature NMR (VT-NMR) can elucidate conformational changes, while 2D NMR (COSY, NOESY) clarifies coupling interactions. For example, NOESY correlations between imidazole protons and the methyl group can confirm spatial proximity .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the aldehyde and imidazole moieties. Fukui indices identify nucleophilic/electrophilic sites, aiding in predicting reactivity in cross-coupling or organocatalytic reactions .

Q. How does the compound interact with indoor surfaces, and what implications does this have for experimental reproducibility?

- Methodological Answer : Adsorption studies using quartz crystal microbalance (QCM) or microspectroscopic imaging reveal surface interactions. For instance, the aldehyde group may form hydrogen bonds with hydroxylated surfaces (e.g., glass), altering reaction kinetics. Controlled humidity (<30% RH) minimizes adsorption artifacts .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Target-specific assays (e.g., cytochrome P450 inhibition) require LCMS/MS to quantify metabolites. Dose-response curves (IC50) and molecular docking (AutoDock Vina) correlate activity with structural features, such as imidazole’s metal-coordination capability .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or crystallographic data?

- Methodological Answer : Polymorphism or solvate formation (e.g., ethanol vs. acetonitrile recrystallization) may cause variations. Single-crystal X-ray diffraction (SCXRD) resolves true polymorphs, while differential scanning calorimetry (DSC) identifies phase transitions .

Q. What analytical workflows confirm the absence of regioisomeric byproducts in synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) distinguishes isomers via exact mass. Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) separates regioisomers, as demonstrated for similar benzaldehyde derivatives .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.